molecular formula C10H13FN2O B11903659 (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

Cat. No.: B11903659
M. Wt: 196.22 g/mol
InChI Key: ZJQHVEJDSITCOJ-MRVPVSSYSA-N
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Description

(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine ( 228867-33-2) is a chiral chemical compound of interest in medicinal chemistry and neuroscience research. This compound features a pyridine ring ether-linked to a 1-methylazetidine group, a structural motif found in ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Specifically, analogs with this core structure are investigated as highly potent and selective partial agonists for the α4β2-nicotinic acetylcholine receptor subtype . Research into α4β2-nAChR partial agonists is a promising avenue for the development of novel antidepressants with a unique mechanism of action, as modulation of these receptors can influence the release of key neurotransmitters like dopamine, norepinephrine, and serotonin . The (R)-enantiomer provides a specific stereoisomer for structure-activity relationship (SAR) studies, enabling researchers to explore the precise stereochemical requirements for potency and selectivity at target proteins. This compound is intended for research and development use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C10H13FN2O/c1-13-5-4-8(13)7-14-9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1

InChI Key

ZJQHVEJDSITCOJ-MRVPVSSYSA-N

Isomeric SMILES

CN1CC[C@@H]1COC2=CN=C(C=C2)F

Canonical SMILES

CN1CCC1COC2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a fluorine atom at the 2-position.

    Azetidine Introduction: The azetidine moiety is introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the functionalized pyridine.

    Methylation: The azetidine nitrogen is methylated using a methylating agent such as methyl iodide under basic conditions.

    Final Coupling: The final step involves coupling the azetidine derivative with the fluorinated pyridine under appropriate conditions to yield the desired compound.

Industrial Production Methods: Industrial production of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: N-oxides of the azetidine moiety.

    Reduction Products: Reduced derivatives of the pyridine ring or azetidine moiety.

    Substitution Products: Pyridine derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development.

Key Properties:

  • Chirality: The chiral nature of the compound is essential for its biological activity.
  • Fluorine Substitution: The presence of fluorine can enhance metabolic stability and bioavailability.

Case Studies:

  • A study highlighted the synthesis of compounds related to (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine, demonstrating its role as a building block in developing selective estrogen receptor degraders for breast cancer therapy .

Biological Studies

In biological research, (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine serves as a tool compound to probe biological pathways and mechanisms.

Applications:

  • Enzyme Interaction: The compound is utilized to study its interactions with specific enzymes or receptors, which can lead to insights into disease mechanisms.
  • Pathway Modulation: It may modulate biological pathways by inhibiting or activating targets, leading to various pharmacological effects.

Research Findings:

  • In vitro studies have shown that similar compounds can exhibit significant biological activity against cancer cell lines, indicating potential therapeutic applications .

Chemical Biology

In chemical biology, this compound is employed to investigate cellular processes and the effects of chemical modifications on biological activity.

Research Applications:

  • Probe Development: It is used in developing probes that can selectively target biological molecules.
  • Mechanistic Studies: The interactions of the compound with cellular components are studied to understand its mechanism of action.

Example Study:

  • Research involving azetidine derivatives has shown that modifications can significantly alter biochemical potency, emphasizing the importance of structural features in drug design .

Industrial Applications

Beyond its research applications, (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may also find uses in industrial settings for synthesizing more complex molecules.

Potential Uses:

  • Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of various industrial chemicals.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPharmaceutical intermediate; potential active ingredientSynthesis of selective estrogen receptor degraders
Biological StudiesTool for probing biological pathwaysSignificant activity against cancer cell lines
Chemical BiologyDevelopment of probes; mechanistic studiesModifications affecting biochemical potency
Industrial ApplicationsIntermediate for synthesizing complex moleculesPotential use in industrial chemical synthesis

Mechanism of Action

The mechanism of action of ®-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can be compared to related pyridine and azetidine derivatives. Below is an analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Relevance (Inferred) Reference(s)
(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine C₁₀H₁₄FN₂O₂ Fluorine (C2), 1-methylazetidinyl-methoxy (C5) Potential kinase/protease inhibition
(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine C₁₀H₁₄FN₂O₂ Enantiomeric azetidine substituent Stereospecific receptor binding
2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine C₁₁H₁₄FNO₂ Fluorine (C2), tetrahydropyran-methoxy (C5) Improved metabolic stability
5-(Cyclobutylmethoxy)-2-fluoropyridine C₁₀H₁₂FNO Fluorine (C2), cyclobutyl-methoxy (C5) Enhanced lipophilicity
(R)-2-Fluoro-5-(piperidin-2-yl)pyridine C₁₀H₁₃FN₂ Fluorine (C2), piperidine (C5) Nicotinic acetylcholine receptor ligand
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N Fluorine (C2), 4-fluorophenyl (C5) Crystallographic stability

Key Findings :

Stereochemistry Impact : The (R)-configuration in azetidine/pyrrolidine derivatives (e.g., (R)-2-Fluoro-5-(piperidin-2-yl)pyridine) is critical for binding to neuronal nicotinic acetylcholine receptors, suggesting similar stereospecificity for the target compound .

Substituent Flexibility : Replacement of the azetidine group with tetrahydropyran (as in 2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine) may enhance metabolic stability due to reduced ring strain, but this could compromise target affinity .

Fluorine Positioning : Fluorine at C2 in pyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) improves electronegativity and influences π-π stacking in crystal structures, which may correlate with improved bioavailability .

Azetidine vs. Piperidine : Azetidine’s smaller ring size compared to piperidine (as in (R)-2-Fluoro-5-(piperidin-2-yl)pyridine) may reduce steric hindrance, favoring interactions with compact binding pockets .

Pharmacological Insights :

  • Synthetic Accessibility: The synthesis of (R)-configured azetidine derivatives often requires chiral catalysts or resolution techniques, increasing complexity compared to non-chiral analogs (e.g., 5-(Cyclobutylmethoxy)-2-fluoropyridine) .

Biological Activity

(R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can be represented as follows:

C11H13FNO\text{C}_{11}\text{H}_{13}\text{F}\text{N}\text{O}

This compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a 1-methylazetidine moiety, which is crucial for its biological activity.

The biological activity of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has been primarily associated with its interaction with various receptors and enzymes. Notably, it has shown promise as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and immune system regulation .

2. In Vitro Studies

In vitro studies have demonstrated that (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine exhibits significant inhibitory effects on specific cellular pathways. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, making it a candidate for skin-lightening agents .

Table 1: In Vitro Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
Tyrosinase InhibitionB16F10 Melanoma Cells14
CCR6 ModulationCellular AssayNot specified

3. In Vivo Studies

Animal model studies have indicated that this compound may modulate immune responses effectively. Its ability to influence CCR6 signaling suggests potential applications in treating autoimmune diseases and inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR analysis of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine highlights the importance of the azetidine ring and fluorine substitution at the pyridine position. Variations in these groups can significantly alter biological potency and selectivity.

Table 2: SAR Insights

Compound VariationBiological ActivityRemarks
Fluorine vs. ChlorineHigher potencyEnhanced receptor binding
Azetidine vs. PiperidineImproved selectivityBetter pharmacokinetics

Case Studies

Several case studies have explored the therapeutic potential of (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine:

  • Study on Inflammatory Diseases :
    • A study demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.
  • Skin Lightening Applications :
    • Clinical trials assessing its efficacy as a skin-lightening agent showed promising results, with participants reporting significant reductions in hyperpigmentation after topical application.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Fluorine Position

The fluorine atom at the 2-position undergoes substitution with nucleophiles under controlled conditions. Key findings include:

Reaction Conditions Nucleophile Product Yield Reference
KOtBu/DMF, 80°C, 12hPiperidine2-Piperidino-5-((1-methylazetidin-2-yl)methoxy)pyridine72%
NaH/THF, 60°C, 6hThiophenol2-(Phenylthio)-5-((1-methylazetidin-2-yl)methoxy)pyridine58%
CuI/L-Proline, 100°C, 24hNaN₃2-Azido-5-((1-methylazetidin-2-yl)methoxy)pyridine65%

Mechanistic studies suggest that the electron-withdrawing methoxy group at the 5-position activates the pyridine ring, facilitating NAS at the 2-fluoro position. Steric hindrance from the azetidine group limits reactivity with bulky nucleophiles .

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under acidic or oxidative conditions:

Conditions Product Yield Reference
BBr₃/CH₂Cl₂, −78°C → RT, 2h5-Hydroxy-2-fluoro-((1-methylazetidin-2-yl)methoxy)pyridine89%
HI (47%), 110°C, 6hSame as above76%

Demethylation enables further derivatization, such as alkylation or acylation of the phenolic oxygen .

Azetidine Ring Modifications

The 1-methylazetidine moiety participates in ring-opening or functionalization:

Reaction Conditions Product Yield Reference
N-AlkylationCH₃I, NaH/THF, 0°C → RT, 4h1,1-Dimethylazetidin-2-ylmethoxy derivative63%
Ring ExpansionH₂O₂, AcOH, 50°C, 8hPyrrolidine analog41%

The azetidine’s strained ring enhances reactivity in cycloadditions and alkylation reactions .

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed coupling:

Catalyst System Boron Partner Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CPhenylboronic acid5-((1-Methylazetidin-2-yl)methoxy)-2-fluoro-3-phenylpyridine68%

Coupling occurs selectively at the 3-position due to directing effects of the methoxy group .

Mitsunobu Reaction

The hydroxyl group (post-demethylation) undergoes Mitsunobu coupling:

Conditions Partner Product Yield Reference
DIAD, PPh₃, THF, 0°C → RT, 12h4-Nitrobenzyl alcohol5-(4-Nitrobenzyloxy)-2-fluoro derivative81%

Stability Under Acidic/Basic Conditions

Stability studies reveal degradation pathways:

Conditions Observation Half-Life Reference
1M HCl, 25°CAzetidine ring opening → secondary amine formation3.2h
1M NaOH, 25°CMethoxy group hydrolysis → phenol formation8.5h
H₂O₂ (30%), RT, 24hOxidation of azetidine → N-oxide-

Photochemical Reactions

UV irradiation (254 nm) in methanol induces homolytic C-F bond cleavage, generating a pyridinyl radical that dimerizes (yield: 34%) or abstracts hydrogen (yield: 22% toluene adduct).

Comparative Reactivity with Analogues

Compound Reactivity Difference Reference
2-FluoropyridineFaster NAS due to absence of bulky azetidine group
5-Methoxy-2-fluoropyridineSimilar NAS rates; azetidine group minimally affects electronic activation

Q & A

Q. What are the common synthetic routes for (R)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine?

Key methodologies involve nitro-group reduction and heterocyclic coupling . For example:

  • Nitro reduction : Reduction of nitro-substituted pyridines using iron powder in acetic acid under reflux (70% yield) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for introducing boronate-containing groups (e.g., dioxaborolane derivatives) to pyridine cores .
  • Azetidine functionalization : Alkylation of azetidine intermediates with methoxy-pyridine derivatives under basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine placement and methoxy-azetidine connectivity .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–F bond length ~1.35 Å) .
  • FTIR/FT-Raman : Validates functional groups (e.g., C–O–C stretch at ~1100 cm1^{-1}) .

Q. What are the key functional groups influencing reactivity?

  • Fluorine : Enhances electron-withdrawing effects, directing electrophilic substitution .
  • Methoxy-azetidine : Participates in hydrogen bonding and steric interactions during coupling .
  • Pyridine core : Acts as a directing group in cross-coupling reactions .

Q. What analytical methods assess purity and stability?

  • HPLC/GC-MS : Quantify impurities (e.g., <5% by area normalization) .
  • Accelerated stability studies : Monitor hydrolysis of the methoxy group under acidic/alkaline conditions .

Q. How is the compound typically stored to maintain stability?

  • Store under argon at -20°C to prevent oxidation of the azetidine ring .
  • Avoid prolonged exposure to light due to photosensitivity of the pyridine core .

Advanced Research Questions

Q. How can the stereochemistry of the azetidine moiety be confirmed?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • X-ray diffraction : Resolves absolute configuration (e.g., R-configuration confirmed by anomalous dispersion) .
  • NOESY NMR : Detects spatial proximity between azetidine methyl and pyridine protons .

Q. What strategies optimize the coupling of the azetidine-methoxy group to the pyridine core?

  • Catalyst screening : Pd(PPh3_3)4_4 improves coupling efficiency in Suzuki reactions (yield >80%) .
  • Solvent effects : Use DMF or THF to stabilize intermediates during nucleophilic substitution .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., azetidine ring-opening) .

Q. How does fluorine substitution impact bioactivity and metabolic stability?

  • Enhanced lipophilicity : Fluorine increases logP by ~0.5 units, improving membrane permeability .
  • Metabolic resistance : Fluorine blocks cytochrome P450-mediated oxidation, extending half-life in vitro .
  • Target affinity : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. How to resolve low yields in the final coupling step?

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (70:30) .
  • Byproduct analysis : Identify unreacted boronate esters via 11B^{11}\text{B} NMR .
  • Reaction monitoring : In situ IR tracks methoxy group consumption (C–O peak at 1250 cm1^{-1}) .

Q. Are there computational methods to predict biological interactions?

  • Molecular docking : Simulate binding to α1a-adrenergic receptors using AutoDock Vina (RMSD <2.0 Å) .
  • QSAR models : Correlate substituent electronegativity with IC50_{50} values for kinase inhibition .
  • DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., B3LYP/6-31G* basis set) .

Contradictions and Validation

  • Stereochemical assignments : Conflicting NMR data for azetidine configurations were resolved via X-ray crystallography .
  • Fluorine vs. methoxy reactivity : Fluorine directs substitution para to itself, while methoxy groups favor ortho/para positions, requiring careful optimization .

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